molecular formula C9H6N2O3 B8484550 5-Nitro-2-vinylbenzoxazole

5-Nitro-2-vinylbenzoxazole

Cat. No.: B8484550
M. Wt: 190.16 g/mol
InChI Key: VPWDDXSKWBDCNQ-UHFFFAOYSA-N
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Description

5-Nitro-2-vinylbenzoxazole (C₉H₆N₂O₃) is a nitro-substituted benzoxazole derivative featuring a vinyl group at the 2-position and a nitro group at the 5-position of the fused benzoxazole ring. Benzoxazoles are heterocyclic compounds with a benzene ring fused to an oxazole ring, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The nitro and vinyl substituents in this compound likely influence its electronic properties, reactivity, and biological activity.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

2-ethenyl-5-nitro-1,3-benzoxazole

InChI

InChI=1S/C9H6N2O3/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h2-5H,1H2

InChI Key

VPWDDXSKWBDCNQ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

2-[beta-(5-Nitrofuran-2-yl)vinyl]benzoxazole

  • Structure : Features a benzoxazole core with a vinyl group linked to a 5-nitrofuran ring.
  • Key Differences: The nitro group is located on the furan moiety rather than directly on the benzoxazole ring, as in 5-nitro-2-vinylbenzoxazole.
  • Reactivity : The furan-linked nitro group may confer distinct redox properties compared to the benzoxazole-bound nitro group.
  • Applications: Not explicitly reported, but nitrofuran derivatives are often associated with antimicrobial activity.
  • Reference :

Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives

  • Structure : Benzoxazole substituted with a tetrazole ring via an amine linkage and an ethyl acetate group.
  • Key Differences : The tetrazole moiety introduces metabolic stability and hydrogen-bonding capacity, unlike the vinyl group in this compound.
  • Synthesis : Requires multi-step reactions involving hydrazine, sodium azide, and ethyl chloroacetate .
  • Biological Activity: Tetrazole derivatives are noted for antibacterial, antifungal, and anti-inflammatory properties .
  • Reference :

2-Methyl-5-nitrobenzimidazole (CAS 1792-40-1)

  • Structure : Benzimidazole core with a methyl group at the 2-position and nitro at the 5-position.
  • Applications : Benzimidazoles are widely used in antiviral and antiparasitic agents. The nitro group may enhance DNA intercalation or redox activity.
  • Reference :

2-Hydroxy-5-nitro-N-phenylbenzamide

  • Structure : Benzamide derivative with hydroxyl and nitro groups at the 2- and 5-positions, respectively.
  • Key Differences : The amide group introduces hydrogen-bonding sites absent in this compound.
  • Synthesis : Prepared as a precursor for benzoxazepines, highlighting its role in constructing larger heterocyclic systems .
  • Physical Properties : Likely higher solubility in polar solvents due to the hydroxyl and amide groups.
  • Reference :

Comparative Data Table

Compound Name Core Structure Substituents Key Functional Groups Reported Biological Activity
This compound Benzoxazole 2-vinyl, 5-nitro Nitro, vinyl Not reported
2-[beta-(5-Nitrofuran-2-yl)vinyl]benzoxazole Benzoxazole + Furan 5-nitrofuran-vinyl Nitro (on furan), vinyl Antimicrobial (inferred)
Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate Benzoxazole + Tetrazole Tetrazole, ethyl acetate Tetrazole, ester Antibacterial, antifungal
2-Methyl-5-nitrobenzimidazole Benzimidazole 2-methyl, 5-nitro Nitro, methyl Antiviral (potential)
2-Hydroxy-5-nitro-N-phenylbenzamide Benzamide 2-hydroxy, 5-nitro, N-phenyl Hydroxyl, nitro, amide Precursor for benzoxazepines

Key Insights from Structural Comparisons

Substituent Position : The placement of the nitro group (e.g., on benzoxazole vs. furan) significantly impacts electronic effects and biological targeting.

Heterocyclic Core : Replacing oxygen (benzoxazole) with nitrogen (benzimidazole) alters basicity and interaction with biological targets.

Synthetic Complexity : Multi-step syntheses (e.g., tetrazole derivatives ) contrast with simpler nitro-substituted analogs, affecting scalability.

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